QW24 vs. PTC-209: Potent Antiproliferative IC50 in HCT116 Colorectal Cancer Stem-Like Cells
QW24 demonstrates an IC50 of <1 μM in HCT116 colorectal cancer stem-like cells, comparable to or exceeding the potency of the reference BMI-1 inhibitor PTC-209 (IC50 1.67 μM in the same assay) [1]. This head-to-head comparison confirms that QW24 is not only a viable alternative to PTC-209 but exhibits a numerically lower IC50, indicating higher potency in this critical cell model.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | <1 μM |
| Comparator Or Baseline | PTC-209: 1.67 μM |
| Quantified Difference | QW24 IC50 < 1 μM vs. PTC-209 IC50 1.67 μM (≥1.67-fold lower) |
| Conditions | HCT116 colorectal cancer stem-like cells, 72 h SRB assay |
Why This Matters
Procurement of QW24 over PTC-209 offers at least 1.67-fold higher potency in HCT116 cells, reducing compound usage and cost in screening campaigns.
- [1] Wang J, Xing Y, Wang Y, et al. A novel BMI-1 inhibitor QW24 for the treatment of stem-like colorectal cancer. J Exp Clin Cancer Res. 2019;38(1):422. doi:10.1186/s13046-019-1392-8 View Source
